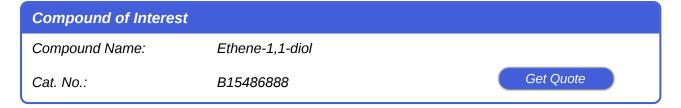


Quantum Mechanical Insights into Ethene-1,1diol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethene-1,1-diol, the enol tautomer of acetic acid, is a molecule of significant interest in organic chemistry and biochemistry. Its transient nature and role as a key intermediate in reactions such as the hydration of ketene to acetic acid have made it a subject of numerous quantum mechanical studies.[1] This technical guide provides an in-depth analysis of the quantum mechanical properties of ethene-1,1-diol, focusing on its stability, conformational landscape, and its tautomeric relationship with acetic acid. The information presented herein is compiled from high-level computational studies, offering a valuable resource for researchers in fields ranging from theoretical chemistry to drug development.

Conformational Analysis and Stability

Quantum mechanical calculations have been instrumental in elucidating the conformational preferences and relative stabilities of different **ethene-1,1-diol** rotamers. The most stable conformer is predicted to be the s-cis, s-trans (1ct) form, which possesses C_s symmetry and a ¹A' electronic ground state. Other conformers, such as the s-trans, s-trans (1tt) and s-cis, s-cis (1cc), are higher in energy.

Table 1: Calculated Relative Energies of **Ethene-1,1-diol** Conformers



Conformer	Point Group	Relative Energy (kcal/mol)	Computational Level
s-cis, s-trans (1ct)	C_s	0.00	AE-CCSD(T)/cc- pCVTZ
s-trans, s-trans (1tt)	C_2	+2.8	AE-CCSD(T)/cc- pCVTZ
s-cis, s-cis (1cc)	C_2v	+4.1	AE-CCSD(T)/cc- pCVTZ

Tautomerization with Acetic Acid

The tautomeric equilibrium between **ethene-1,1-diol** and acetic acid lies heavily towards the keto form (acetic acid). Computational studies have quantified the energy landscape of this isomerization, revealing a significant energy barrier for the uncatalyzed reaction. This high barrier is a key factor in the elusiveness of **ethene-1,1-diol**.

Uncatalyzed Tautomerization

The direct intramolecular 1,3-hydrogen shift from an oxygen atom to the carbon atom in **ethene-1,1-diol** to form acetic acid is computationally predicted to have a prohibitively high energy barrier, making this pathway kinetically unfavorable under normal conditions.

Water-Catalyzed Tautomerization

The presence of a water molecule can significantly lower the activation energy for the tautomerization process. Theoretical studies on the gas-phase hydration of ketene have shown that a water molecule can act as a catalyst, facilitating the proton transfer from the enol to form acetic acid. This highlights the importance of the local environment on the stability and reactivity of **ethene-1,1-diol**.

Table 2: Calculated Energies for the Rearrangement of **Ethene-1,1-diol**



Species	Relative Energy (kcal/mol)
Ethene-1,1-diol (1ct)	0.0
Acetic Acid	-43.1
Ketene + H₂O	-12.3

Experimental and Computational Protocols

The data presented in this guide are derived from sophisticated experimental and computational methodologies.

Experimental Methodology: Flash Vacuum Pyrolysis and Matrix Isolation Spectroscopy

The first spectroscopic identification of **ethene-1,1-diol** was achieved through a combination of flash vacuum pyrolysis (FVP) and matrix isolation spectroscopy.

- Generation: Ethene-1,1-diol was generated in the gas phase by the flash vacuum pyrolysis of malonic acid at 400 °C.
- Trapping: The pyrolysis products were then trapped in an inert argon matrix at a cryogenic temperature of 10 K.
- Characterization: The isolated species were characterized using infrared (IR) and UV/Vis spectroscopy. The experimental spectra were then compared with theoretically predicted spectra to confirm the identity of ethene-1,1-diol.[2]

Computational Methodology: High-Level Ab Initio Calculations

The geometric and energetic parameters of **ethene-1,1-diol** and its transition states have been determined using high-level quantum chemical methods.

 Geometry Optimization and Vibrational Frequencies: The molecular structures and vibrational frequencies were typically calculated using Density Functional Theory (DFT) with

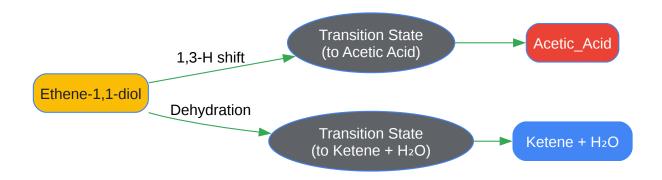


the B3LYP functional and the 6-311++G(2d,2p) basis set.

High-Accuracy Energy Calculations: More accurate single-point energy calculations were
performed using the coupled-cluster method with single, double, and perturbative triple
excitations [CCSD(T)] in conjunction with the correlation-consistent polarized valence triplezeta basis set (cc-pCVTZ).[2] These calculations provide a reliable description of the
potential energy surface.

Visualizing the Tautomerization Pathway

The following diagram illustrates the key species involved in the tautomerization and decomposition of **ethene-1,1-diol**.



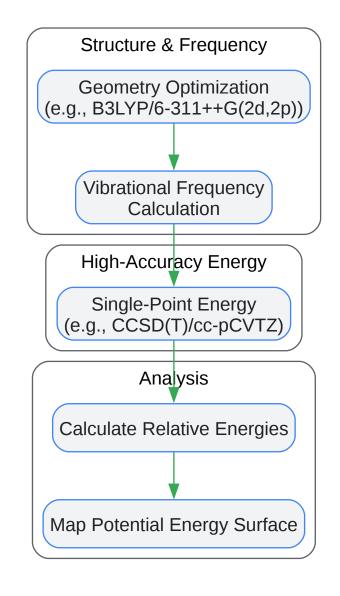
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Caption: Tautomerization and decomposition pathways of **ethene-1,1-diol**.

Logical Workflow for Computational Analysis

The process of computationally studying **ethene-1,1-diol** involves a series of well-defined steps.





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Caption: A typical workflow for the computational analysis of **ethene-1,1-diol**.

Conclusion

Quantum mechanical studies have provided profound insights into the intrinsic properties of **ethene-1,1-diol**. High-level computational methods have successfully predicted its structure, stability, and the energetic landscape of its tautomerization to acetic acid. These theoretical findings have been corroborated by experimental observations, demonstrating the power of a synergistic approach between theory and experiment. The detailed understanding of **ethene-1,1-diol**'s chemistry is crucial for modeling complex reaction mechanisms in various chemical and biological systems and may inform the design of novel therapeutic agents.



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